
5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound featuring an oxygen and two nitrogen atoms in a five-membered ring. This particular derivative is characterized by the presence of a 3-phenyl-1H-pyrazol-4-yl group and a 4-(trifluoromethoxy)phenyl group attached to the oxadiazole ring. The compound is of interest due to its potential biological activities, which may include anti-inflammatory, antioxidant, and hypoglycemic effects, as well as its optical properties.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves the cyclization of acid hydrazides with various aldehydes and acetophenones, as seen in the synthesis of 1,3,4-oxadiazole derivatives with anti-cancer and anti-diabetic properties . Another approach involves cyclocondensation reactions of ethyl carboxylates with aryl imidoximes . Although the specific synthesis of the compound is not detailed in the provided papers, these methods suggest potential synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can be confirmed using spectroscopic techniques such as IR, (1)H NMR, and HRMS . X-ray diffraction analysis can also be employed to determine the spatial structure of these compounds . The presence of substituents on the oxadiazole ring, such as the phenyl and trifluoromethoxy groups, can significantly influence the molecular conformation and, consequently, the biological activity of the compound.
Chemical Reactions Analysis
1,3,4-oxadiazole derivatives can undergo various chemical reactions, including oxidation and rearrangement. For instance, 1,3,5-trisubstituted pyrazolines can be oxidized to their corresponding pyrazoles using oxidizing agents . Additionally, arylhydrazones of 5-amino-1,2,4-oxadiazole can rearrange into triazolylureas in dioxane/water, with the reaction pathway influenced by substituent effects . These reactions highlight the reactivity of the oxadiazole ring and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. The absorption and emission spectra of these compounds can vary depending on the groups attached to the oxadiazole ring, as demonstrated by their UV-vis absorption and fluorescence characteristics . Solvent polarity can also affect these properties . The trifluoromethoxy group in the compound of interest is likely to contribute to its unique physical and chemical properties due to its electron-withdrawing nature and potential to engage in hydrogen bonding.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
Research has identified the compound's relevance in pharmacological studies, particularly in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, derivatives of 1,3,4-oxadiazole and pyrazole have been evaluated for their binding and inhibitory effects across several assays, demonstrating moderate to potent effects in tumor inhibition and anti-inflammatory potential. One study highlighted the computational and pharmacological evaluation of such derivatives, revealing significant interactions with targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating their broad therapeutic applications (Faheem, 2018).
Another aspect of research has focused on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives bearing different moieties, demonstrating significant cytotoxic activity against various cancer cell lines. These findings suggest the potential of such compounds as anticancer agents, with some derivatives showing promising IC50 values in specific cancer cell types (Puthiyapurayil et al., 2012).
Material Science Applications
In the realm of material science, particularly in the development of organic light-emitting diodes (OLEDs), derivatives of 1,3,4-oxadiazole have been synthesized and employed as electron-transporting and exciton-blocking materials. These derivatives exhibit high electron mobilities and are utilized in blue, green, and red phosphorescent OLEDs, contributing to reduced driving voltages and enhanced efficiency and stability of the devices. The structural properties of these molecules, including their electron mobility and triplet energy gap, have been correlated with their efficiency, demonstrating their utility in advancing OLED technology (Shih et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole' involves the reaction of 4-(trifluoromethoxy)benzohydrazide with 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of phosphorus oxychloride to form 5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-(trifluoromethoxy)benzohydrazide", "3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide", "Phosphorus oxychloride" ], "Reaction": [ "To a solution of 4-(trifluoromethoxy)benzohydrazide (1.0 g, 4.3 mmol) in dry dichloromethane (20 mL) was added 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide (1.2 g, 6.5 mmol) and triethylamine (1.0 mL, 7.2 mmol). The mixture was stirred at room temperature for 10 min.", "Phosphorus oxychloride (0.8 mL, 8.6 mmol) was added dropwise to the reaction mixture over a period of 30 min at 0°C. The reaction mixture was then stirred at room temperature for 2 h.", "The reaction mixture was poured into ice-cold water (50 mL) and the resulting solid was filtered and washed with water. The crude product was purified by column chromatography on silica gel using ethyl acetate/hexane (1:4) as eluent to afford the desired product as a white solid (yield: 70%)." ] } | |
CAS-Nummer |
2034236-39-8 |
Produktname |
5-(3-phenyl-1H-pyrazol-4-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole |
Molekularformel |
C18H11F3N4O2 |
Molekulargewicht |
372.307 |
IUPAC-Name |
5-(5-phenyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H11F3N4O2/c19-18(20,21)26-13-8-6-12(7-9-13)16-23-17(27-25-16)14-10-22-24-15(14)11-4-2-1-3-5-11/h1-10H,(H,22,24) |
InChI-Schlüssel |
NPQYMTZKUKGKTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)
![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3012055.png)
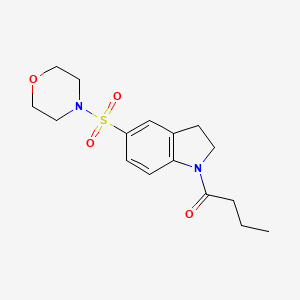
![N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3012058.png)
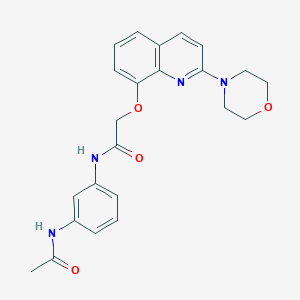
![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)
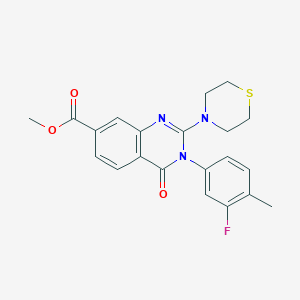
![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)
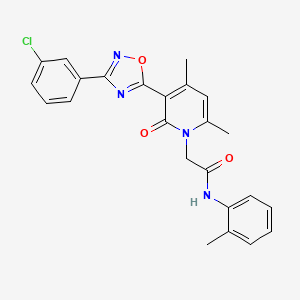
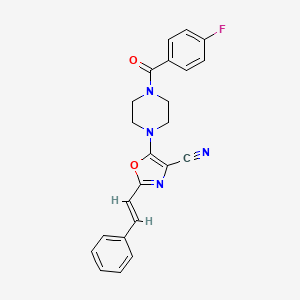
![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)